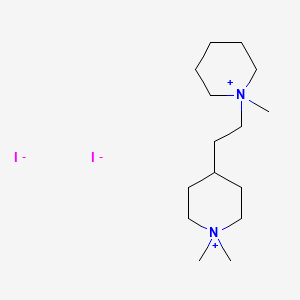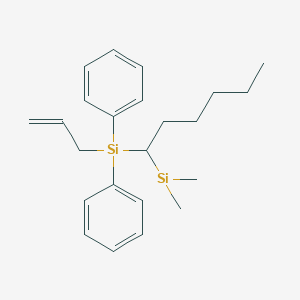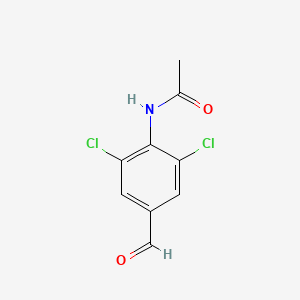![molecular formula C5H5N3OS2 B14500932 [(5-Methyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl thiocyanate CAS No. 62999-53-5](/img/structure/B14500932.png)
[(5-Methyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl thiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(5-Methyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl thiocyanate is a chemical compound that features a unique structure combining an oxadiazole ring with a thiocyanate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(5-Methyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl thiocyanate typically involves the reaction of 5-methyl-1,3,4-oxadiazole-2-thiol with methyl thiocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-70°C. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process parameters such as temperature, pressure, and reaction time are optimized to maximize yield and minimize by-products. The final product is then subjected to rigorous quality control measures to ensure consistency and purity.
Chemical Reactions Analysis
Types of Reactions
[(5-Methyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl thiocyanate undergoes various chemical reactions, including:
Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.
Substitution: The thiocyanate group can be substituted with other nucleophiles to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Reduced oxadiazole derivatives.
Substitution: Various substituted thiocyanate derivatives.
Scientific Research Applications
[(5-Methyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl thiocyanate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of [(5-Methyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl thiocyanate involves its interaction with specific molecular targets. The thiocyanate group can interact with enzymes and proteins, potentially inhibiting their activity. The oxadiazole ring may also interact with nucleic acids, affecting cellular processes. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest significant biological activity.
Comparison with Similar Compounds
[(5-Methyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl thiocyanate can be compared with other similar compounds such as:
Oxadiazole derivatives: These compounds share the oxadiazole ring but differ in their substituents, leading to varied chemical and biological properties.
Thiocyanate compounds: Compounds with the thiocyanate group exhibit different reactivity and applications depending on the attached functional groups.
Similar Compounds
- 5-Methyl-1,3,4-oxadiazole-2-thiol
- Methyl thiocyanate
- Other oxadiazole derivatives
Conclusion
This compound is a compound with significant potential in various scientific and industrial fields. Its unique structure allows it to undergo diverse chemical reactions and exhibit promising biological activities. Further research is needed to fully understand its mechanism of action and explore its applications in greater detail.
Properties
CAS No. |
62999-53-5 |
|---|---|
Molecular Formula |
C5H5N3OS2 |
Molecular Weight |
187.2 g/mol |
IUPAC Name |
(5-methyl-1,3,4-oxadiazol-2-yl)sulfanylmethyl thiocyanate |
InChI |
InChI=1S/C5H5N3OS2/c1-4-7-8-5(9-4)11-3-10-2-6/h3H2,1H3 |
InChI Key |
JKJZXUUMYQSWCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(O1)SCSC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-Dimethoxy-1-[(trichloroethenyl)sulfanyl]benzene](/img/structure/B14500863.png)
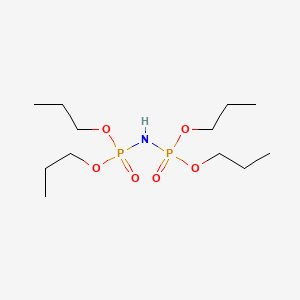
![3,4-Dimethylpyrrolo[1,2-a]pyrazine](/img/structure/B14500884.png)
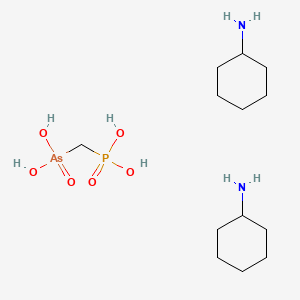


![2H,5H-[1,3]Dithiolo[4,5-d][1,3]dithiole](/img/structure/B14500899.png)
![3-[(2-Hydroxyethyl)amino]-6-methyl-2-nitrophenol](/img/structure/B14500906.png)
![4-[2-(3,4-Dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]benzoic acid](/img/structure/B14500912.png)

